7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction and cyclization steps. For instance, 2-chloro-3-nitropyridine can be converted to 2,3-diaminopyridine through reduction, which is then cyclized to form the imidazopyridine core .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like sulfuryl chloride or hydrogen peroxide are commonly used.
Reduction: Palladium on carbon, Raney nickel, or sodium borohydride are typical reducing agents.
Substitution: Halogenated derivatives can be substituted using reagents like sodium bisulfite or zinc in the presence of acids.
Major Products Formed: The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and cytotoxic properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating cellular pathways such as the NF-kappaB signaling pathway. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyridines
- Imidazo[4,5-c]pyridines
- Imidazo[1,5-a]pyridines
Comparison: 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazopyridines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
Molekularformel |
C7H6ClN3 |
---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
7-chloro-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-6-5(8)2-3-9-7(6)11/h2-4H,1H3 |
InChI-Schlüssel |
MZENTLHMRJJNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C(C=CN=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.